6-Fluoronicotinonitrile
Overview
Description
6-Fluoronicotinonitrile, also known as 5-Cyano-2-fluoropyridine, is an organic compound with the chemical formula C₆H₃FN₂. It is characterized by an aromatic ring and a nitrile (-CN) functional group. This compound is slightly soluble in water and has a melting point of 51-52°C .
Preparation Methods
6-Fluoronicotinonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoropyridine with sodium cyanide in an ethanol solvent, followed by dehydration and hydrogenation to obtain the target product . Another method includes dissolving 6-fluoro-3-cyanopyridine in a 2 mol/L ammonia/methanol solution, adding Raney nickel, and maintaining a hydrogen atmosphere at room temperature for 12 hours .
Chemical Reactions Analysis
6-Fluoronicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of catalysts like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, ammonia, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: This compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which 6-Fluoronicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitrile group (-CN) plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Fluoronicotinonitrile can be compared with other similar compounds such as:
2-Fluoropyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
5-Cyano-2-fluoropyridine: Another name for this compound, highlighting its structural similarity.
6-Fluoropyridine-3-carbonitrile: Similar in structure but may have different reactivity and applications.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a nitrile group, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
6-fluoropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVOMUVHHHJHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578112 | |
Record name | 6-Fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-12-6 | |
Record name | 6-Fluoropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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